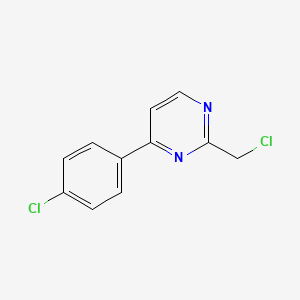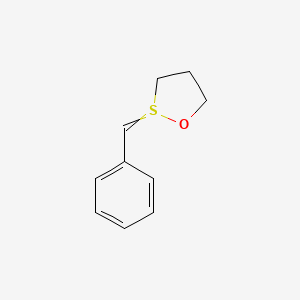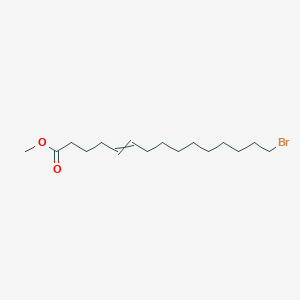
Methyl 15-bromopentadec-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 15-bromopentadec-5-enoate is an organic compound with the molecular formula C16H29BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to the 15th carbon of a pentadec-5-enoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 15-bromopentadec-5-enoate can be synthesized through a multi-step process. One common method involves the bromination of pentadec-5-enoic acid, followed by esterification with methanol. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 15-bromopentadec-5-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Addition Reactions: The double bond in the pentadec-5-enoate chain can participate in addition reactions with reagents like hydrogen (H2), halogens (Br2, Cl2), and hydrogen halides (HBr, HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation; bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of methyl 15-hydroxypentadec-5-enoate, methyl 15-aminopentadec-5-enoate, or methyl 15-thiopentadec-5-enoate.
Addition: Formation of methyl 15-bromo-16-chloropentadecane or methyl 15,16-dibromopentadecane.
Oxidation: Formation of 15-bromopentadecanoic acid or 15-bromopentadecanone.
科学研究应用
Methyl 15-bromopentadec-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of methyl 15-bromopentadec-5-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to disruption of cellular processes. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial effects. The double bond in the pentadec-5-enoate chain can also participate in reactions that modify the compound’s activity.
相似化合物的比较
Methyl 15-bromopentadec-5-enoate can be compared with other brominated esters and alkenes:
Methyl 15-chloropentadec-5-enoate: Similar structure but with a chlorine atom instead of bromine. Chlorinated compounds generally have different reactivity and biological activity compared to brominated ones.
Methyl 15-iodopentadec-5-enoate: Contains an iodine atom, which is larger and more reactive than bromine. Iodinated compounds often have higher biological activity.
Methyl 15-bromopentadecanoate:
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both a bromine atom and a double bond.
属性
CAS 编号 |
918905-75-6 |
|---|---|
分子式 |
C16H29BrO2 |
分子量 |
333.30 g/mol |
IUPAC 名称 |
methyl 15-bromopentadec-5-enoate |
InChI |
InChI=1S/C16H29BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h6,8H,2-5,7,9-15H2,1H3 |
InChI 键 |
WMQXZSZBCRJTRD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC=CCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


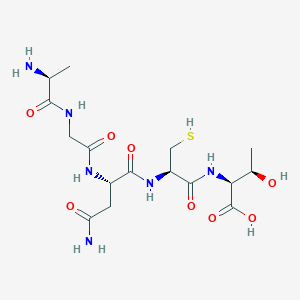
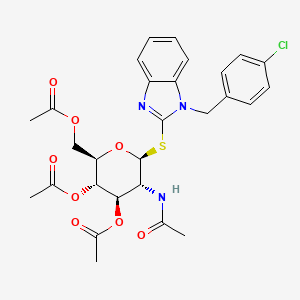

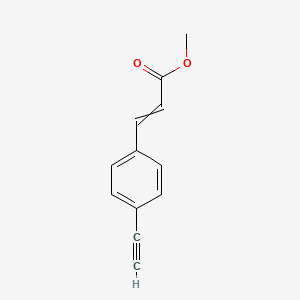
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
